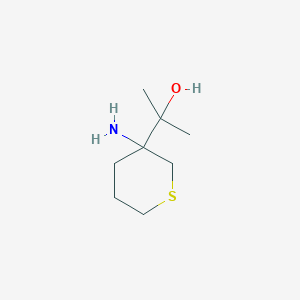

2-(3-Aminothian-3-yl)propan-2-ol

Description

2-(3-Aminothian-3-yl)propan-2-ol is a sulfur-containing heterocyclic compound featuring a six-membered thian ring (with one sulfur atom) substituted with an amino group at the 3-position. The propan-2-ol moiety is attached to the thian ring at the 2-position.

Properties

Molecular Formula |

C8H17NOS |

|---|---|

Molecular Weight |

175.29 g/mol |

IUPAC Name |

2-(3-aminothian-3-yl)propan-2-ol |

InChI |

InChI=1S/C8H17NOS/c1-7(2,10)8(9)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3 |

InChI Key |

UDDRSIYZQNVZNA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1(CCCSC1)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminothian-3-yl)propan-2-ol can be achieved through several methods. One common approach involves the ring-opening of epoxides with amines. For instance, the epoxide of epichlorohydrin can undergo ring-opening with amines using catalysts such as magnesium sulfate or mixed metal oxides under mild and neutral conditions . This method is eco-friendly and provides high yields of the desired β-amino alcohols.

Industrial Production Methods

In an industrial setting, the production of 2-(3-Aminothian-3-yl)propan-2-ol may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and controlled reaction environments ensures high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminothian-3-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenating agents like phosphorus tribromide or thionyl chloride can be employed.

Major Products Formed

The major products formed from these reactions include carbonyl compounds, secondary or tertiary amines, and halogenated derivatives.

Scientific Research Applications

2-(3-Aminothian-3-yl)propan-2-ol has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of various pharmaceuticals, including β-adrenergic blockers and other cardiovascular drugs.

Biology: It is used in the study of enzyme inhibitors and receptor antagonists.

Industry: The compound is utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-(3-Aminothian-3-yl)propan-2-ol involves its interaction with specific molecular targets. For instance, it can act as an adrenergic receptor antagonist, blocking the action of endogenous catecholamines like adrenaline and noradrenaline . This interaction leads to various physiological effects, such as vasodilation and decreased heart rate.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between 2-(3-Aminothian-3-yl)propan-2-ol and analogous compounds:

Key Observations:

- Thian vs. Aromatic Rings: The thian ring in the target compound is non-aromatic and sulfur-containing, unlike the aromatic quinoline (Reprovalap) or indole () systems. This reduces electron delocalization and may enhance conformational flexibility .

- Substituent Effects: The chlorine atom in Reprovalap increases molecular weight and lipophilicity compared to the sulfur atom in the target compound.

- Amino Group Position: The 3-amino substitution on the thian ring contrasts with the 6-chloro-3-amino in Reprovalap (quinoline) and the indole-linked amino group in , affecting hydrogen-bonding capacity and solubility .

Physicochemical and Pharmacokinetic Properties

- Solubility: Reprovalap (C₁₂H₁₃ClN₂O) is likely less water-soluble than 2-(3-Aminothian-3-yl)propan-2-ol due to its larger aromatic quinoline core and chlorine atom. The thian compound’s hydroxyl and amino groups may improve aqueous solubility .

- Boiling/Melting Points: The benzyl group in 3-amino-2-benzylpropan-1-ol () increases hydrophobicity, suggesting a higher melting point than the thian derivative. Allyl-substituted compounds () may exhibit lower boiling points due to reduced molecular symmetry .

Biological Activity

Overview of 2-(3-Aminothian-3-yl)propan-2-ol

Chemical Structure and Properties

2-(3-Aminothian-3-yl)propan-2-ol is a chiral compound characterized by the presence of a thianyl group, which may influence its biological interactions. The compound's structure includes an amino group that can participate in various biochemical processes.

Biological Activity

1. Mechanism of Action

The biological activity of 2-(3-Aminothian-3-yl)propan-2-ol may involve several mechanisms:

- Enzyme Inhibition: Similar compounds often act as inhibitors of specific enzymes, affecting metabolic pathways.

- Receptor Interaction: It may interact with neurotransmitter receptors, influencing neurological functions.

2. Pharmacological Effects

Research on structurally related compounds suggests potential pharmacological effects, including:

- Antimicrobial Activity: Compounds with amino and thianyl groups have shown efficacy against various microbial strains.

- Cytotoxicity: Some derivatives exhibit cytotoxic effects on cancer cell lines, indicating potential as anti-cancer agents.

Case Studies and Research Findings

1. Antimicrobial Studies

A study examined the antimicrobial properties of thiazole and thianyl derivatives, noting that modifications in the side chains significantly impacted their efficacy against bacteria and fungi. While specific data for 2-(3-Aminothian-3-yl)propan-2-ol are lacking, similar compounds demonstrated promising results in inhibiting growth in Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of Thianyl Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Thianyl Derivative A | Staphylococcus aureus | 32 µg/mL |

| Thianyl Derivative B | Escherichia coli | 16 µg/mL |

| 2-(3-Aminothian-3-yl)propan-2-ol (Hypothetical) | Unknown | TBD |

2. Cytotoxicity Assays

In vitro studies have shown that amino alcohols can induce apoptosis in cancer cell lines. For instance, derivatives similar to 2-(3-Aminothian-3-yl)propan-2-ol were tested against MCF-7 breast cancer cells, revealing dose-dependent cytotoxicity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Amino Alcohol A | MCF-7 | 25 |

| Amino Alcohol B | HeLa | 30 |

| 2-(3-Aminothian-3-yl)propan-2-ol (Hypothetical) | Unknown | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.